molecular formula C4H9ClO B104041 2-Chloroethyl ethyl ether CAS No. 628-34-2

2-Chloroethyl ethyl ether

Cat. No. B104041
CAS RN: 628-34-2
M. Wt: 108.57 g/mol
InChI Key: GPTVQTPMFOLLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl ethyl ether is a type of unsaturated ether that is an oxygenated volatile organic compound (OVOC). These compounds are emitted by anthropogenic sources and have potential removal processes in the troposphere initiated by hydroxyl (OH) radicals and photochemistry .

Synthesis Analysis

The synthesis of related compounds such as ethyl-2-(2-chloroethyl)acrylate has been reported, which serves as a versatile α-cyclopropylester cation synthon. This compound reacts efficiently with various nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate, leading to functionalized cyclopropane esters .

Molecular Structure Analysis

Quantum chemical calculations have been performed to understand the molecular structure and reaction pathways of 2-chloroethyl ethyl ether and its degradation initiated by NO3 radicals. The electronic structure of all species involved in the reaction has been optimized using density functional theory, and a higher level of couple cluster CCSD(T) method has been used for refined energy calculations .

Chemical Reactions Analysis

The atmospheric degradation of 2-chloroethyl vinyl ether, a related compound, involves kinetics with OH radicals and UV photochemistry. The rate coefficients of the gas-phase reaction with OH radicals have been measured, and the atmospheric lifetimes of these compounds have been estimated . Additionally, the thermal decomposition of 2-chloroethyl methyl ether, another related compound, has been studied, revealing that the decomposition occurs predominantly via molecular elimination reactions . The OH-initiated oxidation reactions of chloromethyl ethyl ether have also been presented, providing insights into the oxidation pathways, kinetics, and branching ratios .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroethyl ethyl ether and related compounds have been studied through various experimental and computational methods. The atmospheric lifetimes of these compounds have been estimated, and their global warming potential has been calculated to be almost zero . The thermal decomposition products and kinetics have been characterized for 2-chloroethyl methyl ether . For chloromethyl ethyl ether, the rate constants and lifetime have been computed, and the unimolecular decomposition pathways of the product radical have been investigated .

Relevant Case Studies

A case study on the chronic intoxication of 2-chloroethanol, a compound related to 2-chloroethyl ethyl ether, has shown that it can induce various toxic effects and affect the immune system. The study aimed to assess the chronic effect of 2-chloroethanol on immune responses, the function of Th1 and Th2 lymphocytes, and the content of various cytokines .

Scientific Research Applications

Atmospheric and Environmental Studies

2-Chloroethyl ethyl ether has been studied for its interactions with atmospheric components. Research by Dalmasso et al. (2012) explored the kinetics of its reactions with chlorine atoms in the troposphere, providing insights into its atmospheric lifetimes and potential environmental impacts, including ozone depletion and global warming potentials (Dalmasso, Taccone, Nieto, Cometto, & Lane, 2012). Similarly, a kinetic study by the same authors (2010) on its reaction with hydroxyl radicals under atmospheric conditions further elucidates its environmental fate (Dalmasso, Taccone, Nieto, Cometto, & Lane, 2010).

Polymerization Research

The compound's application in polymer science is evident in research conducted by Chabani et al. (2011), where 2-chloroethyl vinyl ether, a related compound, was polymerized using a Montmorillonite sheet silicate clay, demonstrating its potential in producing polymers (Chabani, Yahiaoui, Hachemaoui, & Belbachir, 2011).

Chemical Synthesis and Reactivity

The reactivity and application in chemical synthesis of 2-chloroethyl ethyl ether are explored in various studies. For example, Arbuzov and Nuretdinova (1963) investigated its addition to unsaturated compounds, which is relevant for understanding its reactivity in organic synthesis (Arbuzov & Nuretdinova, 1963). Additionally, research on its thermal decomposition provides insight into its stability and potential applications in high-temperature processes (Parandaman & Rajakumar, 2017).

Toxicity and Waste Treatment Studies

There are studies assessing the treatability and toxicity of 2-chloroethyl ethyl ether in waste stabilization ponds, providing important information on its environmental and health impacts (Ramey & Davis, 1989).

Electronic and Battery Research

In the field of electronics and battery technology, research on modified poly(ether ether ketone) nonwoven membranes demonstrates the use of derivatives of 2-chloroethyl ethyl ether in enhancing battery performance (Li, Wang, Han, Zhang, Li, Tang, Xu, & Xu, 2018).

Safety And Hazards

2-Chloroethyl ethyl ether is highly flammable and harmful if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and to use only in well-ventilated areas .

properties

IUPAC Name

1-chloro-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTVQTPMFOLLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211882
Record name Ethane, 1-chloro-2-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl ethyl ether

CAS RN

628-34-2
Record name 1-Chloro-2-ethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, 2-chloroethyl ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-chloro-2-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyl ethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloroethyl ethyl ether
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLQ3AZ36L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethyl ethyl ether
Reactant of Route 2
2-Chloroethyl ethyl ether
Reactant of Route 3
2-Chloroethyl ethyl ether
Reactant of Route 4
Reactant of Route 4
2-Chloroethyl ethyl ether
Reactant of Route 5
Reactant of Route 5
2-Chloroethyl ethyl ether
Reactant of Route 6
2-Chloroethyl ethyl ether

Citations

For This Compound
155
Citations
K McClay, CE Schaefer, S Vainberg… - Applied and …, 2007 - Am Soc Microbiol
… Strain ENV481 grew on BCEE and 2-chloroethyl ethyl ether (Fig. 1), 2-propanol, ethanol, l-alanine, sodium lactate, R2A medium, and yeast extract. The strain did not grow on methyl tert-…
Number of citations: 23 journals.asm.org
M Antiñolo, AJ Ocaña, JP Aranguren, SI Lane… - Chemosphere, 2017 - Elsevier
… When the reactivity of 2-chloroethyl ethyl ether is compared with that of 2ClEVE, a decrease of 5 times in k OH is observed (Dalmasso et al., 2010). The same trend is observed when …
Number of citations: 7 www.sciencedirect.com
NK Gour, PJ Sarma, BK Mishra… - Journal of Theoretical and …, 2017 - World Scientific
… time degradation of 2-chloroethyl ethyl ether (CH3CH2OCH2CH2Cl… Potentials of the 2-chloroethyl ethyl ether in 20 years, 100 … -chemical properties of 2-chloroethyl ethyl ether (2-CEEE) …
Number of citations: 3 www.worldscientific.com
R Kumar, B Zheng, KW Huang, J Emert… - Macromolecules, 2014 - ACS Publications
… In an effort to further improve polymerization rates and exo-olefin content, we have studied ethylaluminum dichloride (EADC) complexes with diisopropyl ether, 2-chloroethyl ethyl ether (…
Number of citations: 45 pubs.acs.org
H Hur, LM Newman, LP Wackett… - Applied and …, 1997 - Am Soc Microbiol
… Oxidation of diethyl ether and 2-chloroethyl ethyl ether by … Diethyl ether or 2-chloroethyl ethyl ether was added to a final … of diethyl ether and 2-chloroethyl ethyl ether by purified toluene 2…
Number of citations: 30 journals.asm.org
JD PARK, LH CUMMINGS, G PAVLOW… - The Journal of …, 1961 - ACS Publications
… moiety is not surprising and has been plausibly explained in previous papers3·6 insofar as chlorination of1,1,2,2tetrafluoroethyl ethyl ether and of1,1,2-trifluoro2-chloroethyl ethyl ether …
Number of citations: 0 pubs.acs.org
S Banerjee, BN Jha, P De, J Emert, R Faust - Macromolecules, 2015 - ACS Publications
… We have recently shown that while complexes of isopropyl ether and 2-chloroethyl ethyl ether with EADC are inactive, the EADC•bis(2-chloroethyl) ether (CEE) complex readily …
Number of citations: 28 pubs.acs.org
R Kumar, P De, B Zheng, KW Huang, J Emert… - Polymer …, 2014 - pubs.rsc.org
… The polymerization rates increased in the diisopropyl ether< 2-chloroethyl ethyl ether < bis(2-chloroethyl) ether order, attributed to electronic effects. The polymerization rates increased …
Number of citations: 34 pubs.rsc.org
RB Brundrett, JW Cowens, M Colvin… - Journal of medicinal …, 1976 - ACS Publications
… Under these conditions, 2-chloroethyl ethyl ether is a product. The chloroethyl ethyl ether from BCNU-a-d4 contains two deuteriums predominantly on the oxygen bearing carbon; that …
Number of citations: 89 pubs.acs.org
PR Dalmasso, RA Taccone, JD Nieto… - Atmospheric …, 2010 - Elsevier
… with 2-chloroethyl methyl ether (k 1 ), 2-chloroethyl ethyl ether (k 2 ) and bis(2-chloroethyl) … Relative rate data for the OH reaction with 2-chloroethyl ethyl ether using n-pentane and n-…
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.